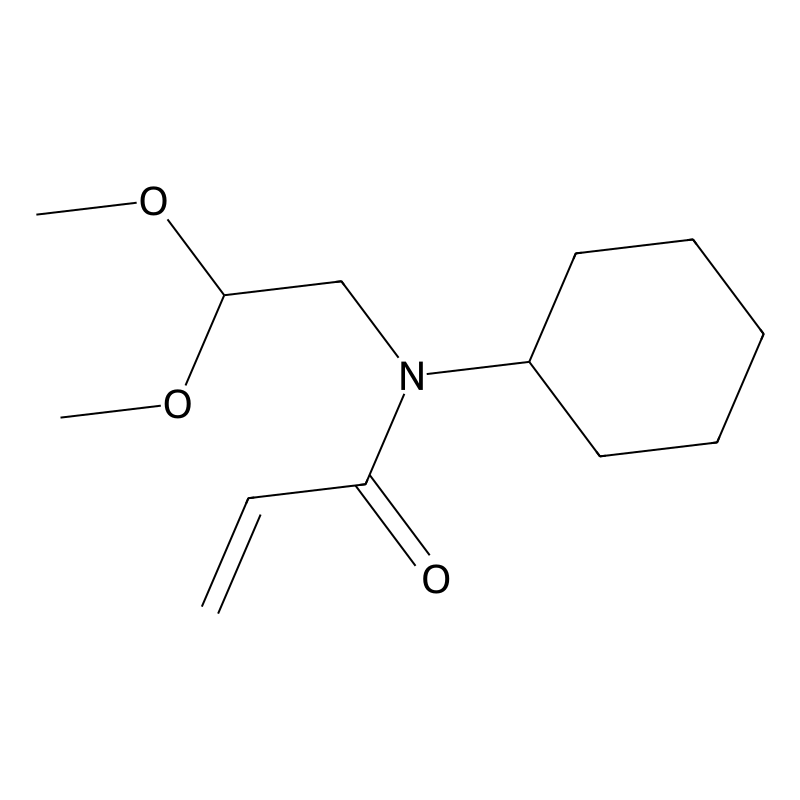

N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thermoresponsive Non-Ionic Polymer

Scientific Field: Polymer Science

Summary of Application: Poly (N,N-bis (2-methoxyethyl)acrylamide), a thermoresponsive non-ionic polymer, was synthesized by reversible addition fragmentation transfer (RAFT) polymerization.

Methods of Application: A series of homo- and block copolymers with varying molar masses but low dispersities and different end groups were prepared.

Results or Outcomes: The cloud points (CP) increased with increasing molar masses, converging to 46 °C for 1 wt% solutions.

Acrylamide Metabolite Biomarker

Scientific Field: Environmental Science and Pollution Research

Formaldehyde-Free Crosslinking Agent

Scientific Field: Material Science

Summary of Application: N-(1-Hydroxy-2,2-dimethoxyethyl)acrylamide is used as a formaldehyde-free crosslinking agent.

Chemical Properties Study

Scientific Field: Chemistry

Summary of Application: The compound N-cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide is studied for its chemical properties.

Methods of Application: The methods of application typically involve laboratory analysis techniques such as spectroscopy, chromatography, and mass spectrometry to determine the compound’s properties.

N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide is an organic compound characterized by its unique molecular structure, which includes a cyclohexyl group, an acrylamide moiety, and a dimethoxyethyl substituent. The molecular formula of this compound is with a molecular weight of 195.26 g/mol. This compound appears as a colorless to light yellow liquid and is soluble in various organic solvents such as ethanol and acetone, while exhibiting slight solubility in water .

- Oxidation: The compound can undergo oxidation reactions, which can modify its functional groups.

- Acylation: It can react with acylating agents to form new derivatives.

- Cyclization: The compound can participate in cyclization reactions, leading to the formation of cyclic structures .

These reactions are important for synthesizing various derivatives and polymers.

The synthesis of N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide typically involves several steps:

- Formation of Acrylamide Derivative: The initial step usually involves reacting cyclohexylamine with an appropriate acrylate or acrylamide precursor.

- Dimethoxyethyl Substitution: Introducing the dimethoxyethyl group can be achieved through alkylation or similar methods.

- Purification: The final product is purified using techniques such as distillation or chromatography to ensure high purity .

This multi-step synthesis highlights the versatility of the compound in organic synthesis.

N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide has several applications across different fields:

- Polymer Science: It serves as a monomer for synthesizing polymers and resins, contributing to materials with specific mechanical and chemical properties.

- Corrosion Inhibition: Research has shown that derivatives of this compound can function as effective corrosion inhibitors in industrial applications.

- Drug Development: Its structural features allow it to be explored in medicinal chemistry for developing new pharmaceutical compounds.

Interaction studies involving N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide focus on its reactivity with various functional groups and its role in forming complex organic molecules through multicomponent reactions. For instance, it has been utilized in Ugi reactions to create diverse derivatives that may possess unique biological or material properties .

Several compounds share structural similarities with N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N,N-Dimethylacrylamide | Contains dimethyl groups instead of cyclohexyl | Widely used in hydrogels and drug delivery systems |

| N-Cyclohexylacrylamide | Similar cyclohexyl group but lacks dimethoxyethyl | Known for its application in coatings |

| N-(2-Hydroxyethyl)acrylamide | Contains hydroxyethyl instead of dimethoxyethyl | Used in biomedical applications due to its hydrophilicity |

| N,N-Diethylacrylamide | Contains ethyl groups instead of cyclohexyl | Commonly used in polymer synthesis |

N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide stands out due to its unique combination of cyclohexyl and dimethoxyethyl groups, which may impart distinctive properties compared to other acrylamide derivatives.

N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide is a synthetic organic compound with the molecular formula C₁₃H₂₃NO₃ and a molecular weight of 241.33 g/mol. Its IUPAC name reflects the structural arrangement of a cyclohexyl group and a 2,2-dimethoxyethyl substituent attached to the central acrylamide moiety. The compound is also recognized by its CAS registry number 1035229-41-4 and the PubChem CID DTXSID30731299.

Key Structural Features

| Feature | Description |

|---|---|

| Core structure | Acrylamide backbone (CH₂=CH-C(=O)-NH-) |

| N-substituents | Cyclohexyl group (-C₆H₁₁) and 2,2-dimethoxyethyl group (-CH₂OCH₂CH(OCH₃)₂) |

| Protective group | Acetal functionality (2,2-dimethoxyethyl) for aldehyde protection |

The compound’s structure enables dual reactivity: the acrylamide group participates in polymerization, while the acetal moiety serves as a protected aldehyde for post-polymerization modifications.

Historical Context and Development

The development of N-cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide aligns with advancements in controlled polymerization techniques and protective group chemistry. Early studies focused on synthesizing acrylamide derivatives with tailored solubility and reactivity. The integration of acetal-protected aldehydes into polymerizable monomers emerged as a strategy to enhance functionalization flexibility.

While direct historical records for this specific compound are limited, analogous acrylamide derivatives (e.g., N-(2,2-dimethoxyethyl)acrylamide) have been explored since the 1990s for applications in hydrogel synthesis and drug delivery systems. The cyclohexyl substituent was likely introduced to modulate hydrophobicity and polymer chain packing.

Significance in Chemical Research

This compound holds significance in polymer science and materials engineering due to its:

- Dual functionality: Enables polymerization and post-functionalization via aldehyde deprotection.

- Tunable properties: Cyclohexyl and dimethoxyethyl groups influence solubility, thermal stability, and interaction with biological systems.

- Biomaterial potential: Acrylamide-based polymers are widely used in hydrogels, coatings, and biomedical devices.

Applications in Polymer Chemistry

Current Research Landscape

Recent studies emphasize controlled radical polymerization (CRP) and multi-responsive materials. Key trends include:

- RAFT polymerization: Achieving precise molecular weight control for tailored mechanical properties.

- Acetal stability: Optimizing hydrolysis conditions (e.g., acidic media) to regulate aldehyde exposure.

- Copolymer design: Blending with hydrophilic monomers like NVP to balance hydrophobicity and bioactivity.

Emerging Research Directions

- Biodegradable polymers: Exploring enzymatic cleavage of acetal groups for environmentally friendly degradation.

- Nanocomposites: Integrating with nanoparticles (e.g., silver) to enhance antimicrobial efficacy.

Conventional Synthetic Routes

The synthesis of N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide follows established protocols for acrylamide derivative preparation, primarily involving nucleophilic substitution and condensation reactions. The most straightforward conventional approach utilizes the Schotten-Baumann reaction, where acryloyl chloride reacts with the appropriate amine precursor under basic conditions [1] [2].

| Reaction Type | Reagents | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Direct Amidation | Acryloyl chloride, cyclohexylamine, triethylamine | 0-5°C, 1-6 hours | 85-95 | Straightforward, scalable |

| Knoevenagel Condensation | Aldehydes, N-substituted 2-cyanoacetamides | 150-190°C, basic conditions | 70-95 | Mild conditions, high yields |

| Horner-Wadsworth-Emmons | Phosphonate esters, strong bases | NaH, organic solvents | 80-90 | Stereoselective E-products |

The Knoevenagel condensation represents another classical approach, particularly effective for synthesizing substituted acrylamide derivatives. This methodology involves the reaction of aldehydes with N-substituted 2-cyanoacetamide derivatives under basic conditions to yield 2-cyanoacrylamide intermediates [3]. The reaction typically proceeds through aldol condensation followed by dehydration, providing good control over stereochemistry.

Horner-Wadsworth-Emmons (HWE) reaction offers enhanced stereoselectivity for acrylamide synthesis. This method involves the reaction of aldehydes or ketones with phosphonate esters bearing acetate derivatives, activated using strong bases such as sodium hydride [3]. The resulting E-configured 3-substituted acrylate esters can be converted to acrylamides through direct aminolysis or hydrolysis followed by amidation.

Modern Synthetic Approaches

Contemporary synthetic methodologies have introduced several advanced approaches that offer improved efficiency, selectivity, and environmental compatibility. Palladium-catalyzed hydroaminocarbonylation represents a significant advancement in acrylamide synthesis, providing a modular and atom-efficient route [4] [5].

The Pd-catalyzed hydroaminocarbonylation process utilizes Pd(acac)₂ as catalyst with ferrocenylphosphine ligands to facilitate the reaction of various amines with acetylene and carbon monoxide at mild conditions (80°C, 1 bar pressure) [4]. This methodology demonstrates excellent functional group tolerance and chemoselectivity, making it suitable for complex substrate transformations.

Mizoroki-Heck coupling reactions have been successfully adapted for acrylamide synthesis, involving palladium-catalyzed reactions of aryl halides with acrylic acid esters [3]. The resulting 3-substituted acrylate esters undergo alkaline hydrolysis or direct aminolysis to yield the desired acrylamide products with yields typically ranging from 75-85%.

Palladium/norbornene (Pd/NBE) cooperative catalysis enables the synthesis of multisubstituted acrylamides from readily available ketones through enol triflate intermediates [6] [7]. This approach facilitates α-carbamoylation/ipso-functionalization processes, providing regioselective access to complex acrylamide structures in one-pot or two-step procedures.

Mechanistic Studies of Synthetic Pathways

Understanding the mechanistic pathways of acrylamide formation is crucial for optimizing synthetic processes and controlling product selectivity. Radical polymerization mechanisms have been extensively studied, revealing complex kinetic behavior that deviates from simple ideal polymerization models [8] [9].

The backbiting mechanism in acrylamide polymerization involves intramolecular chain transfer reactions that lead to branched polymer structures [8]. Although this mechanism does not result in measurable branching in polyacrylamide, it significantly affects the polymerization kinetics and explains the observed reduced rates of monomer conversion in batch processes.

Asparagine-mediated acrylamide formation represents a well-studied pathway in food chemistry, proceeding through Maillard reaction mechanisms [10] [11]. The process involves the formation of Schiff bases between asparagine and reducing sugars, followed by decarboxylation and elimination reactions to produce acrylamide directly.

Enzymatic mechanisms utilizing nitrile hydratase represent environmentally friendly alternatives for acrylamide production [12] [13]. These biological pathways involve the hydration of acrylonitrile through enzyme-catalyzed reactions, providing high selectivity and mild reaction conditions while minimizing environmental impact.

Industrial Scale Production Methods

Industrial acrylamide production utilizes several well-established methodologies, with copper-catalyzed hydration and enzymatic bioconversion representing the dominant approaches [14] [15]. The copper-catalyzed process involves the hydration of acrylonitrile using copper-based catalysts at elevated temperatures (80-120°C).

| Production Method | Scale | Key Advantages | Typical Conditions |

|---|---|---|---|

| Copper-Catalyzed Hydration | Large (>1000 tons/year) | High conversion, established | 80-120°C, Cu catalyst |

| Enzymatic Bioconversion | Large (>1000 tons/year) | Mild conditions, eco-friendly | 15-25°C, pH 7.0 |

| Continuous Flow Processing | Medium (100-1000 tons/year) | Safety, precise control | Controlled temperature/flow |

Enzymatic production using Rhodococcus cells containing nitrile hydratase has become increasingly important, with companies like Mitsubishi Rayon achieving production capacities exceeding 20,000 tons per year [14] [13]. This biotechnological approach offers superior environmental profiles and operates under mild conditions (14-23°C, pH 7.0±0.2).

Continuous flow processing represents a modern approach to industrial acrylamide production, offering enhanced safety and precise process control [16] [17]. Flow reactors enable better heat and mass transfer, reducing the risk of hazardous reactions while improving overall process efficiency.

Green Chemistry Approaches to Synthesis

Green chemistry principles have been increasingly applied to acrylamide synthesis, emphasizing waste reduction, energy efficiency, and environmental compatibility [18] [19] [20]. Atom economy considerations favor direct amidation reactions that minimize byproduct formation.

Solvent-free synthetic methods have been developed using supercritical fluids, particularly supercritical CO₂, as environmentally benign reaction media [21]. These approaches eliminate the need for organic solvents while providing excellent control over reaction conditions.

Microwave-assisted synthesis represents another green chemistry approach, utilizing microwave energy to accelerate reactions under mild conditions [19] [20]. This methodology reduces reaction times and energy consumption while maintaining high yields and selectivity.

Enzymatic catalysis offers inherently green synthetic pathways, operating under mild conditions with high specificity and minimal waste generation [18] [21]. Biocatalytic processes utilize renewable feedstocks and avoid the use of toxic reagents commonly employed in traditional synthetic methods.

Purification and Quality Control

Effective purification of N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide requires careful consideration of its physical and chemical properties. Crystallization from appropriate solvents represents the primary purification method, with recrystallization from benzene or ethanol commonly employed [22].

Chromatographic purification using silica gel column chromatography provides excellent separation of closely related impurities [1]. The elution typically employs ethyl acetate-hexane mixtures with gradient elution protocols optimized for the specific impurity profile.

Solid-phase extraction (SPE) methods have been developed for analytical applications, utilizing various sorbent materials including C18, amino phases, and specialized polymeric materials [23] [24]. These methods enable efficient cleanup of complex matrices while maintaining analyte recovery.

Quality control protocols involve multiple analytical techniques including HPLC, GC-MS, and NMR spectroscopy to ensure product purity and identity [23] [24]. Validation parameters include accuracy, precision, linearity, and detection limits according to regulatory guidelines.

Structural Confirmation Techniques

Comprehensive structural characterization of N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide employs multiple analytical techniques to confirm identity and purity. ¹H NMR spectroscopy provides detailed information about the molecular structure, with characteristic peaks for cyclohexyl (1.2-1.9 ppm), vinyl (5.59-6.28 ppm), and amide protons (7.27 ppm) [25].

| Technique | Key Parameters | Typical Values | Application |

|---|---|---|---|

| ¹H NMR | Chemical shifts, coupling patterns | 1.2-7.3 ppm | Structure confirmation |

| ¹³C NMR | Carbon framework identification | 26-165 ppm | Structural elucidation |

| FTIR | Functional group identification | 1620-1680 cm⁻¹ (C=O) | Purity assessment |

| Mass Spectrometry | Molecular weight confirmation | M⁺ at 241.33 g/mol | Identity confirmation |

¹³C NMR analysis reveals the complete carbon framework, with characteristic signals for the carbonyl carbon (δ 164.80 ppm), vinyl carbons (δ 132.93 and 122.82 ppm), and cyclohexyl carbons (δ 49.82, 32.84, 26.19, and 26.17 ppm) [25]. The acetal functionality of the dimethoxyethyl group provides distinctive methoxy carbon signals.

FTIR spectroscopy identifies key functional groups through characteristic absorption bands, including amide C=O stretching (1620-1680 cm⁻¹), N-H stretching (3300-3500 cm⁻¹), and C-H stretching vibrations (2921 and 2852 cm⁻¹) [26] [27]. The acrylic C=C vibration appears at 1634 cm⁻¹ with accompanying =C-H bending modes.

Dynamic NMR studies provide insights into conformational behavior and rotational barriers around the amide bond [28]. The E and Z rotamers exhibit different chemical shifts with activation energies typically ranging from 15-17 kcal/mol, depending on the molecular structure.

Retrosynthetic Analysis

Retrosynthetic analysis of N-Cyclohexyl-N-(2,2-dimethoxyethyl)acrylamide reveals multiple viable synthetic pathways, each offering distinct advantages in terms of availability of starting materials, reaction conditions, and overall synthetic efficiency [29] [30].

The primary retrosynthetic disconnection involves cleavage of the amide bond, leading to acryloyl chloride and N-cyclohexyl-2,2-dimethoxyethylamine as key precursors. This approach provides the most direct synthetic route but requires preparation of the specialized amine component.

Alternative disconnections include formation of the acrylamide backbone through alkene-forming reactions such as Horner-Wadsworth-Emmons or Wittig reactions, starting from appropriate carbonyl compounds and phosphorus ylides or phosphonate esters [3].

Modular synthetic strategies utilize building-block approaches where the cyclohexyl and dimethoxyethyl components are introduced through separate synthetic steps. This methodology offers flexibility in optimization and scale-up procedures while maintaining good overall yields.